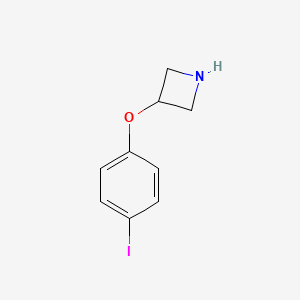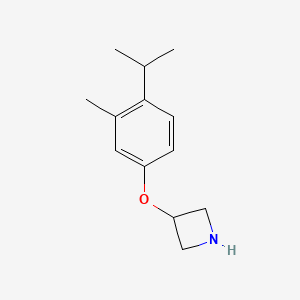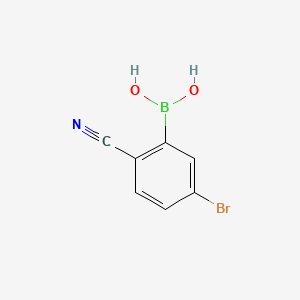
5-Bromo-2-cyanophenylboronic acid
Übersicht
Beschreibung
“5-Bromo-2-cyanophenylboronic acid” is a chemical compound with the empirical formula C7H5BBrNO2 . It is often used in research and development .
Synthesis Analysis
The synthesis of “5-Bromo-2-cyanophenylboronic acid” involves several steps. One of the key steps is the Suzuki–Miyaura coupling, which is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction involves the use of a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .
Molecular Structure Analysis
The molecular structure of “5-Bromo-2-cyanophenylboronic acid” is represented by the empirical formula C7H5BBrNO2 . The molecular weight of this compound is 225.84 .
Chemical Reactions Analysis
“5-Bromo-2-cyanophenylboronic acid” is involved in various chemical reactions. One of the most significant reactions is the Suzuki–Miyaura coupling . This reaction involves the use of a palladium catalyst and a boron reagent .
Physical And Chemical Properties Analysis
“5-Bromo-2-cyanophenylboronic acid” is a solid substance . It has a melting point of 248-255 °C . The compound should be stored at a temperature of 2-8°C .
Wissenschaftliche Forschungsanwendungen
Synthesis and Medicinal Chemistry
5-Bromo-2-cyanophenylboronic acid plays a significant role in the synthesis of various organic compounds. Ikram et al. (2015) report the synthesis of new derivatives using a palladium-catalyzed Suzuki cross-coupling reaction, which involved the reaction of different arylboronic acids, including 5-bromo-2-cyanophenylboronic acid, to synthesize thiophene derivatives. These derivatives exhibited potential for haemolytic, biofilm inhibition, and anti-thrombolytic activities, suggesting their use in medicinal applications (Ikram et al., 2015).
Organic Synthesis and Pharmaceutical Applications
Ismail (2006) describes the efficient synthesis of 5′-(4-cyanophenyl)-2,2′-bifuran-5-carbonitrile and its analogues, showcasing the versatility of 5-bromo-2-cyanophenylboronic acid in creating structurally complex molecules. This work underlines the broad utility of this compound in organic synthesis, particularly in the development of pharmaceuticals (Ismail, 2006).
Chemical Transformations and Synthesis
Szumigala et al. (2004) developed a scalable synthesis method involving the bromodeboronation of 2-cyano-6-fluorophenylboronic acid, demonstrating the chemical versatility of similar compounds. This method is significant for the halodeboronation of a series of aryl boronic acids, indicating the broader applicability of these compounds in chemical synthesis (Szumigala et al., 2004).
Catalysis and Material Science
Sutherland and Gallagher (2003) explored the use of 5-bromo-2-fluoro-3-pyridylboronic acid in Suzuki reactions to synthesize 3,5-disubstituted 2-fluoropyridines, which could be converted to corresponding 2-pyridones. This study highlights the potential of boronic acids, including 5-bromo-2-cyanophenylboronic acid, in catalysis and material science applications (Sutherland & Gallagher, 2003).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(5-bromo-2-cyanophenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BBrNO2/c9-6-2-1-5(4-10)7(3-6)8(11)12/h1-3,11-12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVCIFFSGTUEHOP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)Br)C#N)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BBrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60674605 | |
| Record name | (5-Bromo-2-cyanophenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60674605 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.84 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-cyanophenylboronic acid | |
CAS RN |
1032231-30-3 | |
| Record name | B-(5-Bromo-2-cyanophenyl)boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1032231-30-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (5-Bromo-2-cyanophenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60674605 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



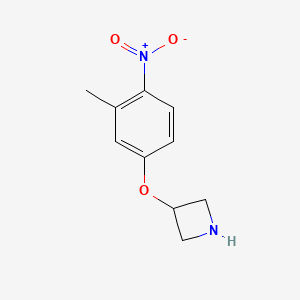
![3-[(2-Fluoroethoxy)methyl]piperidine hydrochloride](/img/structure/B1441121.png)
![3-[(6-Chloro-2-pyridinyl)amino]-1-propanol](/img/structure/B1441122.png)
![3-[2-(Tert-butyl)phenoxy]pyrrolidine hydrochloride](/img/structure/B1441123.png)
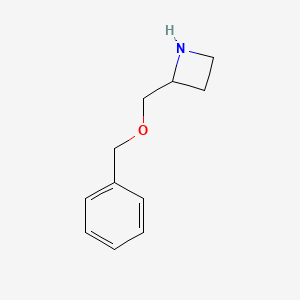
![3-{2-[2-Bromo-4-(tert-butyl)phenoxy]-ethyl}piperidine hydrochloride](/img/structure/B1441127.png)
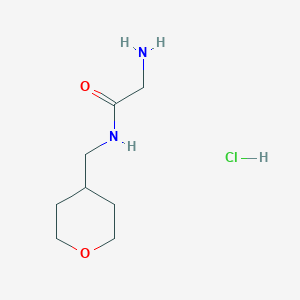
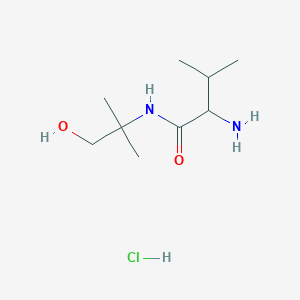
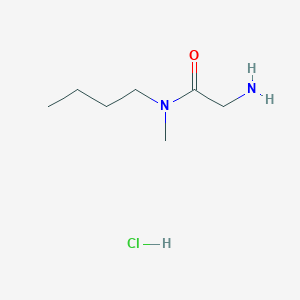
![2-Amino-N-[3-(dimethylamino)propyl]-3-methylbutanamide dihydrochloride](/img/structure/B1441133.png)
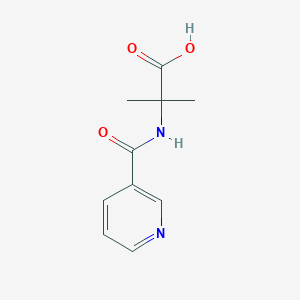
![3-[(3-Fluorophenyl)methyl]pyrrolidine](/img/structure/B1441135.png)
